molecular formula C21H29N3O6 B8538650 1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine

1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine

Cat. No. B8538650
M. Wt: 419.5 g/mol
InChI Key: BYEJYUXYMNGEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(tert-Butoxycarbonyl)-4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate

InChI

InChI=1S/C21H29N3O6/c1-5-12-23(17-10-13-22(14-11-17)19(25)30-21(2,3)4)20(26)29-15-16-6-8-18(9-7-16)24(27)28/h5-9,17H,1,10-15H2,2-4H3

InChI Key

BYEJYUXYMNGEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A portion of the crude 4-(allylamino)-1-(tert-butoxycarbonyl)piperidine (400 mg, 1.66 mmol) was dissolved in 10 mL of dichloromethane and treated with N,N-diisopropylethylamine (0.700 mL, 519 mg, 4.0 mmol) and 4-nitrobenzyl chloroformate (392 mg, 1.82 mmol). After stirring 3 h at RT, the mixture was diluted with 30 mL of ethyl acetate and washed with 15 mL each of 2 N aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer was dried over sodium sulfate, and evaporated. The residue was purified by flash column chromatography on silica gel, eluting with 30% ethyl acetate in hexane, to give 572 mg of the title compound as a colorless syrup. 1H NMR (400 MHz, CDCl3): δ 8.22 (d, 2H, J=8 Hz), 7.50 (d, 2H, J=8 Hz), 5.80 (ddt, 1H, J=17, 10, 5 Hz), 5.23 (s, 2H), 5.18-5.09 (m, 2H), 4.27-4.08 (m, 3H), 3.89-3.79 (m, 2H), 2.79-2.66 (m, 2H), 1.74-1.52 (m, 4H), 1.46 (s, 9H). Mass spectrum (ESI): m/z=420 (M+1, 27%), 437 (M+1+NH3, 100%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A portion of the crude 4-(allylamino)-1-(t-butoxycarbonyl)piperidine (400 mg, 1.66 mmol) was dissolved in 10 mL of dichloromethane and treated with N,N-diisopropylethylamine (0.700 mL, 519 mg, 4.0 mmol) and 4-nitrobenzyl chloroformate (392 mg, 1.82 mmol). After stirring 3 h at rt, the mixture was diluted with 30 mL of ethyl acetate and washed with 15 mL each of 2 N aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer was dried over sodium sulfate, and evaporated. The residue was purified by flash column chromatography on silica gel, eluting with 30% ethyl acetate in hexane, to give 572 mg of the title compound as a colorless syrup.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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